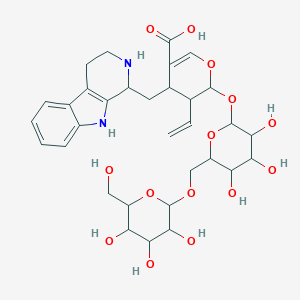
Hunterioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hunterioside is a natural compound that belongs to the class of iridoid glycosides. It is found in the plant Hunteria umbellata, which is commonly found in tropical regions of Africa. This compound has been the subject of extensive research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- First Synthesis of Hunterioside : A study by Ohmori, Takayama, and Aimi (1999) successfully synthesized this compound, confirming its structure as the first example of a monoterpenoid indole alkaloid carrying a disaccharide. This synthesis involved tryptamine, secologanin, and a newly-developed glucosyl donor, providing crucial insights into its molecular structure (Ohmori, Takayama, & Aimi, 1999).
Natural Occurrence and Isolation
- Isolation from Natural Sources : Subhadhirasakul et al. (1994) isolated this compound from Hunteria zeylanica, marking it as the first discovery of a bioside congener of monoterpenoid indole alkaloid glucosides. This was significant in understanding its natural occurrence and potential biological roles (Subhadhirasakul et al., 1994).
Applications in Biomedical Research
- Hunter Syndrome Research : Studies related to Hunter syndrome, a lysosomal storage disorder, often involve compounds and enzymes that have similar naming conventions but are distinct from this compound. For example, research by Hordeaux et al. (2018) on adeno-associated virus 9 expressing iduronate-2-sulfatase in rhesus macaques provides insights into potential therapies for Hunter syndrome (Hordeaux et al., 2018). However, this is not directly related to this compound.
Potential Therapeutic Applications
- Anti-Obesity and Antihyperlipidaemic Effects : Adeneye, Adeyemi, and Agbaje (2010) investigated the anti-obesity and antihyperlipidaemic activities of Hunteria umbellata, which suggests potential therapeutic uses for compounds such as this compound. Their study showed effects mediated via inhibition of intestinal lipid absorption and cholesterol biosynthesis, supporting its ethnopharmacological use (Adeneye, Adeyemi, & Agbaje, 2010).
Further Research and Development
- Laboratory Information Management Software : Research by Brusniak et al. (2019) on the development of a laboratory information management system, Optide-Hunter, for engineered mini-protein therapeutic workflow, highlights the importance of effective data management in the research and development of novel compounds like this compound (Brusniak et al., 2019).
Propriétés
Numéro CAS |
156431-08-2 |
|---|---|
Formule moléculaire |
C32H42N2O14 |
Poids moléculaire |
678.7 g/mol |
Nom IUPAC |
3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C32H42N2O14/c1-2-13-16(9-19-22-15(7-8-33-19)14-5-3-4-6-18(14)34-22)17(29(42)43)11-44-30(13)48-32-28(41)26(39)24(37)21(47-32)12-45-31-27(40)25(38)23(36)20(10-35)46-31/h2-6,11,13,16,19-21,23-28,30-41H,1,7-10,12H2,(H,42,43) |
Clé InChI |
CTPVWRJHVRXFPI-UHFFFAOYSA-N |
SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |
SMILES canonique |
C=CC1C(C(=COC1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(=O)O)CC4C5=C(CCN4)C6=CC=CC=C6N5 |
Synonymes |
hunterioside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
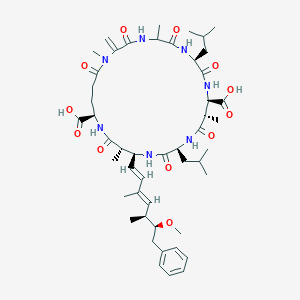
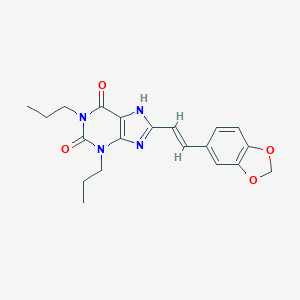
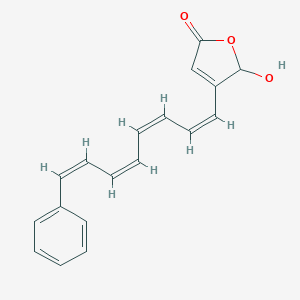
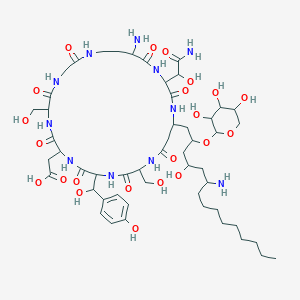
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)
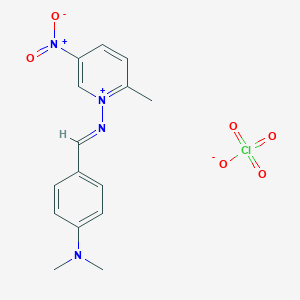

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
